1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves several steps, typically starting with the appropriate substituted benzene derivative. Common synthetic routes include:
Nitration and Reduction:
Trifluoromethylation: The incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target .
Comparison with Similar Compounds
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups but different core structures.
Chloropropanones: Compounds with similar chloropropanone moieties but different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClF3NO |
---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(11)9(16)7-4-6(15)2-3-8(7)10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
BXAUDZUOYAHBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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